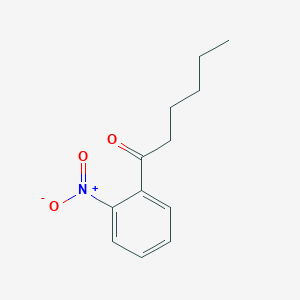![molecular formula C17H18N4O6 B14689947 Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate CAS No. 33879-88-8](/img/structure/B14689947.png)
Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a hydrazinylidene group attached to a dinitrophenyl ring, which is further connected to a nona-2,4,7-trienoate moiety. The presence of the dinitrophenyl group imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
The synthesis of Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate typically involves the reaction of ethyl acetoacetate with 2,4-dinitrophenylhydrazine under specific conditions. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction mechanism involves the nucleophilic addition of the hydrazine group to the carbonyl group of ethyl acetoacetate, followed by the elimination of water to form the hydrazinylidene linkage .
Chemical Reactions Analysis
Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro groups to amino groups.
Scientific Research Applications
Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of various hydrazone derivatives.
Biology: It is employed in biochemical assays to study enzyme activities and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The dinitrophenyl group plays a crucial role in these interactions by providing a reactive site for covalent bonding .
Comparison with Similar Compounds
Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate can be compared with other similar compounds, such as:
Methyl 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetate: This compound features a thiazolidine ring instead of the trienoate moiety, resulting in different chemical properties and applications.
Ethyl 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetate: Similar to the previous compound, this one also contains a thiazolidine ring but with an ethyl ester group, leading to variations in reactivity and biological activity.
This compound stands out due to its unique trienoate structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
33879-88-8 |
|---|---|
Molecular Formula |
C17H18N4O6 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
ethyl 6-[(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate |
InChI |
InChI=1S/C17H18N4O6/c1-3-7-13(8-5-6-9-17(22)27-4-2)18-19-15-11-10-14(20(23)24)12-16(15)21(25)26/h3,5-12,19H,4H2,1-2H3 |
InChI Key |
BMRIWKYZYLNAAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC=CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)



![1,4-Bis[chloro(diphenyl)methyl]benzene](/img/structure/B14689904.png)



![1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid](/img/structure/B14689929.png)
![N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine](/img/structure/B14689935.png)
![4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol](/img/structure/B14689942.png)


